5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride is a compound of interest in organic chemistry, particularly within the context of medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a cyclopropyl group and a carboxylic acid functional group. The hydrochloride form indicates that the compound is in its salt form, typically used to enhance solubility and stability.
The compound can be synthesized through various organic reactions involving pyrrolidine derivatives and cyclopropyl substituents. Its synthesis and applications are documented in scientific literature, highlighting its relevance in pharmacological studies.
5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride belongs to the class of carboxylic acids and is categorized under nitrogen-containing heterocycles. Its structural characteristics classify it as an amino acid derivative due to the presence of both an amine (pyrrolidine) and a carboxylic acid group.
The synthesis of 5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride can be achieved through several methods, including:
The synthesis typically involves:
The molecular formula of 5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride is . The structure consists of:
5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions typical for carboxylic acids, including:
The reaction mechanisms involve:
The mechanism of action for 5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride is primarily related to its interactions in biological systems. It may function as a neurotransmitter modulator or receptor ligand due to its structural similarity to amino acids.
Research indicates that compounds with similar structures can influence neurotransmitter pathways, potentially affecting mood and cognitive functions.
5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride has several scientific applications:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its potential impact on future therapeutic innovations.
The cyclopropyl group confers distinctive steric and electronic properties when appended to the pyrrolidine scaffold. This constrained, high-energy three-carbon ring system creates significant angle strain (approximately 115° bond angles versus ideal 109.5° for sp³ hybridization), generating a unique molecular topography that enhances target binding through both hydrophobic interactions and restricted conformational flexibility. In 5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride, the cyclopropyl moiety at the 5-position projects into hydrophobic binding pockets of neuronal receptors with greater precision than linear alkyl chains, significantly improving binding affinity [1] .
The stereochemical configuration profoundly influences biological activity. X-ray crystallography confirms that the (2S,5S) diastereomer adopts a chair-like pyrrolidine conformation stabilized by an intramolecular hydrogen bond between the carboxylic acid and secondary amine. This rigid configuration optimally positions both the cyclopropyl group and carboxylate for target engagement. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for cyclopropyl protons (δ 0.5–1.2 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm), confirming the structural stability under physiological conditions [1].
Table 1: Comparative Physicochemical Properties of Pyrrolidine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Lipophilicity (LogP) |
---|---|---|---|---|
5-Cyclopropylpyrrolidine-2-carboxylic acid HCl | C₈H₁₄ClNO₂ | 191.65 | Cyclopropyl at C5, carboxylic acid at C2 | -0.82 (estimated) |
Pyrrolidine-2-carboxylic acid HCl | C₄H₁₀ClNO₂ | 139.58 | Unsubstituted pyrrolidine core | -1.45 |
(2S,5S)-5-Methylpyrrolidine-2-carboxylic acid HCl | C₆H₁₂ClNO₂ | 165.62 | Methyl at C5, carboxylic acid at C2 | -1.12 |
N-Cyclopropylpyrrolidine-2-carboxamide HCl | C₈H₁₅ClN₂O | 190.67 | Cyclopropylamide at C2 | -0.25 |
The hydrochloride salt formation markedly enhances aqueous solubility—a critical factor for bioavailability in CNS therapeutics. Comparative studies demonstrate that 5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride exhibits 70% higher lipid solubility than the analogous methyl-substituted derivative (C₆H₁₂ClNO₂), directly impacting blood-brain barrier permeability. This property stems from the cyclopropyl group's balanced hydrophobicity, which exceeds that of methyl groups but remains below longer alkyl chains, avoiding excessive plasma protein binding [1] [8]. Synthetic routes to this compound typically begin with cyclopropanation of pyrrolidine precursors under optimized conditions (80°C, Pd(OAc)₂ catalysis), yielding a 22% improvement in carboxylation efficiency compared to non-catalyzed methods [1].
Carboxylated pyrrolidines represent a privileged structural class in neuropharmacology due to their dual functionality: the carboxylic acid moiety provides hydrogen-bonding capability for target engagement while contributing to favorable physiochemical properties for CNS penetration. The ionizable carboxyl group (-COOH, pKa ≈ 4.2) enables salt formation (enhancing solubility) and participates in electrostatic interactions with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) subtype. 5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride demonstrates potent NMDA receptor inhibition (IC₅₀ = 12 μM in cortical neuron assays), attributed to its structural mimicry of endogenous glutamate's distal carboxylate [1] [5].
Blood-brain barrier (BBB) penetration follows fundamental parameters quantified by the Combinatory Mapping Approach:
Table 2: Blood-Brain Barrier Penetration Parameters for Neuroactive Compounds
Compound | Kp,uu,brain | Vu,brain (ml/g brain) | Permeability Clearance (μl/min/g brain) | Transport Dominance |
---|---|---|---|---|
Oxycodone | 3.0 | 2.2 | 1910 | Active Influx |
Morphine | 0.29 | 1.7 | 14 | Passive Diffusion |
5-Cyclopropylpyrrolidine-2-carboxylic acid (modeled) | 0.8–1.2 | 1.5 | 120 | Passive Diffusion |
Loperamide | 0.007 | 370 | 99 | P-gp Efflux Dominant |
Physiochemical properties align with established CNS drug guidelines:
These properties enable the compound to circumvent P-glycoprotein (P-gp) efflux—a common limitation for CNS candidates—resulting in 60% greater brain exposure than pyrrolidine-3-carboxylic acid derivatives, which exhibit predominant GABAergic activity without significant BBB penetration [1] [2] [5]. Modern assessment techniques employing induced pluripotent stem cell (iPSC)-derived BBB models demonstrate the compound's transwell permeability with high TEER (trans-endothelial electrical resistance) values (>1500 Ω·cm²), validating its suitability for CNS targeting [9].
The investigative journey of 5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride began with structural optimization of endogenous neuroactive amino acids. Early research identified proline and its derivatives as modulators of neuronal excitability, but their limited receptor selectivity and rapid metabolism hindered therapeutic application. The strategic incorporation of the cyclopropyl moiety emerged in the early 2000s as medicinal chemists exploited stereoselective synthesis to overcome these limitations. Key innovations included palladium-catalyzed cyclopropanation techniques that reduced ring-opening side reactions by 40% and ethanol/water (3:1) recrystallization protocols achieving >95% purity [1] .
The compound gained significant research attention when pharmacological profiling revealed its dual mechanism of action: competitive NMDA receptor antagonism and allosteric modulation of AMPA receptor trafficking. This differentiated it from simpler pyrrolidine carboxylates like pyrrolidine-2-carboxylic acid hydrochloride (CAS 26166-36-9), which showed minimal CNS activity. The discovery of enantioselective activity—where the (2S,5S) diastereomer exhibited 30-fold greater NMDA inhibition than the (2R,5R) counterpart—solidified its status as a high-value research target for neurological disorders [1] [10].
Table 3: Historical Development Milestones of 5-Cyclopropylpyrrolidine-2-carboxylic Acid Hydrochloride
Year Range | Development Phase | Key Advancements | Impact on Research Utility |
---|---|---|---|
1995–2005 | Precursor Exploration | Cyclopropanation techniques adapted to heterocyclic systems | Enabled synthesis of stereochemically defined analogs |
2005–2010 | Initial Pharmacological Profiling | Identification of NMDA receptor inhibition (IC₅₀ = 12 μM) in cortical neuron assays | Established mechanistic relevance to excitotoxicity pathways |
2010–2015 | Salt Optimization | Hydrochloride salt formulation developed to enhance aqueous solubility | Improved bioavailability for in vivo models |
2015–Present | Target Expansion & Derivitization | PET tracer development (¹¹C-labeled) for glutamate dysfunction imaging (90% specificity) | Positioned as diagnostic tool in epilepsy and neurodegenerative disease models |
Contemporary research leverages the core structure for multifunctional drug design: Methylation of the carboxylic acid yields prodrug esters with 3-fold enhanced oral bioavailability, while carbon-11 radiolabeling enables positron emission tomography (PET) imaging of glutamate dysfunction in epilepsy models (90% specificity in preclinical trials). The compound's scaffold has inspired derivatives like IRL757 (in Phase I trials for apathy in Parkinson's disease dementia), validating the cyclopropyl-pyrrolidine carboxylate motif as a versatile platform for CNS innovation [1] [7] [10]. Patent landscapes reveal strategic derivatization at the carboxylic acid position (US9914721B2) to create benzimidazole-proline hybrids with enhanced D₂/D₃ receptor specificity for dementia-related agitation, demonstrating the structure's continued relevance in neuropsychiatric drug discovery [10]. Emerging in silico platforms like the Integrative Screening Process (ISP) now incorporate this scaffold into predictive models for Parkinson's disease therapeutics, highlighting its transition from a basic research compound to an established pharmacophore in CNS medicinal chemistry [7].
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4